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A Comparative Guide to the Published Data on FN-
1501
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of FN-1501, an investigational

multi-kinase inhibitor, with other alternatives, supported by available experimental data from

published studies. While direct reproducibility studies on FN-1501 are not publicly available,

this document summarizes the quantitative data from its key clinical trial (NCT03690154) to

offer a comprehensive overview of its clinical profile.

Mechanism of Action
FN-1501 is a potent inhibitor of several receptor tyrosine kinases, primarily targeting FMS-like

tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), including CDK2, CDK4, and

CDK6.[1] By inhibiting these kinases, FN-1501 can disrupt cell cycle regulation and induce

apoptosis in cancer cells that overexpress these proteins.[1] Its mechanism of action makes it a

subject of investigation for treating advanced solid tumors and acute myeloid leukemia (AML),

particularly in patients with FLT3 mutations.[1]
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Caption: Simplified signaling pathway of FN-1501. (Max Width: 760px)
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Clinical Trial Data: FN-1501 in Advanced Solid
Tumors and AML (NCT03690154)
The primary source of published data on FN-1501 comes from a multicenter, open-label, Phase

I/II clinical trial (NCT03690154). This study was designed to evaluate the safety, tolerability,

pharmacokinetics, and preliminary anti-tumor activity of FN-1501 monotherapy in patients with

advanced solid tumors or relapsed/refractory AML.[1]

Experimental Protocol
The study followed a standard 3+3 dose-escalation design.[1] Patients received FN-1501

intravenously three times a week for two weeks, followed by a one-week rest period,

completing a 21-day cycle.[1] The primary objectives were to determine the maximum tolerated

dose (MTD) and the recommended Phase 2 dose (RP2D).[1] Secondary objectives included

assessing the pharmacokinetic profile and preliminary anti-tumor activity.[1]
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Caption: Experimental workflow for the FN-1501 Phase I/II trial. (Max Width: 760px)

Data Presentation
The following tables summarize the quantitative data from the NCT03690154 trial.

Table 1: Patient Demographics and Baseline Characteristics[2]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.e15083
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.e15083
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.e15083
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.e15083
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.e15083
https://www.benchchem.com/product/b12414685?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC10177510/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Characteristic Value

Number of Patients 48

Median Age (Range) 65 years (30-92)

Gender

   Male 44%

   Female 56%

Ethnicity

   Caucasian 85%

   African American 10%

   Asian 4%

ECOG Performance Status

   0 or 1 100%

Tumor Types

   Solid Tumors 98% (47 patients)

   AML 2% (1 patient)

Most Frequent Primary Tumor (Solid) Ovarian (19%)

Median Number of Prior Systemic Treatments

(Range)
5 (1-12)

Table 2: Treatment-Related Adverse Events (TRAEs) in ≥15% of Patients[2]
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Adverse Event Any Grade (%) Grade ≥3 (%)

Gastrointestinal Disorders 63% -

   Nausea 31% -

   Diarrhea 25% 6%

   Vomiting 21% -

   Constipation 15% -

General Disorders

   Fatigue 34% 4%

Note: The most frequently reported severe (≥Grade 3) TEAEs also included hyponatremia

(8%).[2]

Table 3: Preliminary Efficacy Results in Evaluable Patients (N=33)[1]

Response Number of Patients (%)

Partial Response (PR) 1 (3%)

Stable Disease (SD) 15 (45%)

Progressive Disease (PD) 17 (52%)

Clinical Benefit Rate (PR+SD) 16 (48%)

One patient with endometrial carcinoma achieved a partial response with a 47% reduction in

tumor size at the 40 mg dose level, which lasted for over 4 months.[1] Six patients with various

solid tumors experienced stable disease for 2.6 to over 12 months at doses ranging from 15

mg to 170 mg.[1] The maximum tolerated dose (MTD) was determined to be 170 mg.[2]

Comparison with Alternative FLT3 Inhibitors
FN-1501's primary target, FLT3, is a validated therapeutic target in AML. Several other FLT3

inhibitors are either approved or in clinical development. The table below provides a high-level
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comparison based on available clinical trial data for some of these alternatives. It is important

to note that direct head-to-head comparative trials with FN-1501 have not been conducted.

Table 4: Comparison of FN-1501 with Other FLT3 Inhibitors in AML

Feature FN-1501 Quizartinib Gilteritinib Sorafenib

Primary

Indication

Advanced Solid

Tumors & AML

(Investigational)

Newly

Diagnosed FLT3-

ITD+ AML[3]

Relapsed/Refract

ory FLT3-

mutated AML[4]

[5]

Used off-label in

AML; approved

for other cancers

Mechanism

Multi-kinase

(FLT3,

CDK2/4/6)[1]

Selective FLT3

inhibitor[6]

FLT3 and AXL

inhibitor[4]

Multi-kinase

(VEGFR,

PDGFR, RAF,

FLT3)

Key Efficacy

Data (in specific

AML

populations)

-

Improved Overall

Survival (OS) vs.

placebo in newly

diagnosed FLT3-

ITD+ AML (HR

0.78).[3]

Improved OS vs.

salvage

chemotherapy in

relapsed/refracto

ry FLT3-mutated

AML (Median

OS: 9.3 vs 5.6

months).[7]

Improved Event-

Free Survival

(EFS) when

added to

chemotherapy in

newly diagnosed

FLT3-ITD+ AML.

[8]

Common Grade

≥3 Adverse

Events

Diarrhea,

hyponatremia,

thrombocytopeni

a, infusion-

related reaction.

[2]

Febrile

neutropenia,

neutropenia,

thrombocytopeni

a, QT

prolongation.[3]

Febrile

neutropenia,

anemia,

thrombocytopeni

a.[5]

Hand-foot skin

reaction,

diarrhea,

hypertension.[9]

This table is for informational purposes only and does not represent a direct comparison from

head-to-head trials.
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The available data from the Phase I/II clinical trial of FN-1501 demonstrate a manageable

safety profile and preliminary anti-tumor activity in heavily pretreated patients with advanced

solid tumors.[1] As a multi-kinase inhibitor, its mechanism of action is distinct from more

selective FLT3 inhibitors. Further clinical development will be necessary to fully elucidate its

efficacy and position in the therapeutic landscape compared to other targeted agents. The lack

of direct reproducibility studies highlights the need for continued data generation and

publication to validate these initial findings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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